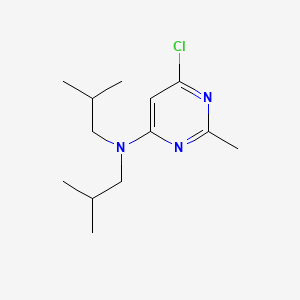
4-amino-6-chloro-2-méthyl-N,N-bis(2-méthylpropyl)pyrimidine
Vue d'ensemble
Description
6-chloro-2-methyl-N,N-bis(2-methylpropyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H22ClN3 and its molecular weight is 255.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-methyl-N,N-bis(2-methylpropyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-methyl-N,N-bis(2-methylpropyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pyrimidine, y compris la 4-amino-6-chloro-2-méthyl-N,N-bis(2-méthylpropyl)pyrimidine, ont été identifiés comme des agents anticancéreux potentiels. Ils peuvent agir comme des inhibiteurs de la topoisomérase II de l'ADN, qui sont essentiels dans la réplication des cellules cancéreuses . Ces composés peuvent interférer avec le processus de réplication de l'ADN, conduisant à l'apoptose des cellules cancéreuses.
Activités antimicrobiennes et antifongiques
L'échafaudage de la pyrimidine est connu pour ses propriétés antimicrobiennes et antifongiques. Des recherches ont montré que ces composés peuvent être efficaces contre une variété de pathogènes microbiens et fongiques, offrant une voie potentielle pour le développement de nouveaux antibiotiques et médicaments antifongiques .
Thérapeutiques cardiovasculaires
Les dérivés de la pyrimidine ont été explorés pour leurs bienfaits cardiovasculaires, en particulier comme agents antihypertenseurs. Ils peuvent moduler la pression artérielle et ont été associés au traitement de diverses maladies cardiovasculaires .
Effets anti-inflammatoires et analgésiques
Les activités anti-inflammatoires et analgésiques des dérivés de la pyrimidine en font des candidats pour le développement de nouveaux médicaments contre la douleur. Ils peuvent inhiber la production de cytokines inflammatoires et réduire la perception de la douleur .
Propriétés antidiabétiques
Certains dérivés de la pyrimidine se sont montrés prometteurs comme agents antidiabétiques. Ils peuvent agir comme des inhibiteurs de la DPP-IV, qui jouent un rôle dans le métabolisme du glucose et la sécrétion d'insuline .
Effets neuroprotecteurs
Il existe des preuves suggérant que les dérivés de la pyrimidine peuvent avoir des effets neuroprotecteurs, en particulier dans le contexte des maladies oculaires. Ils peuvent favoriser la relaxation vasculaire dans l'artère ciliaire oculaire et protéger les cellules ganglionnaires de la rétine .
Activités antiparasitaires et antileishmaniques
Les composés de la pyrimidine ont été étudiés pour leurs activités antiparasitaires et antileishmaniques. Ils peuvent perturber le cycle de vie des parasites et sont étudiés comme traitements potentiels pour des maladies comme la leishmaniose .
Rôle dans la synthèse de la vitamine B1
Les dérivés de la pyrimidine sont des intermédiaires clés dans la synthèse de la vitamine B1 (thiamine). Cette vitamine est essentielle à de nombreuses fonctions corporelles, notamment le métabolisme des glucides .
Propriétés
IUPAC Name |
6-chloro-2-methyl-N,N-bis(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3/c1-9(2)7-17(8-10(3)4)13-6-12(14)15-11(5)16-13/h6,9-10H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFQLQDCWBEPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


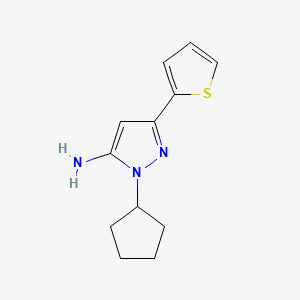
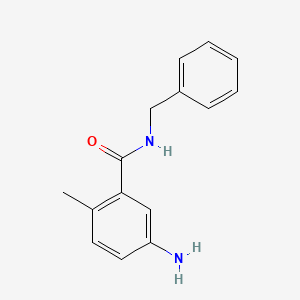
![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)
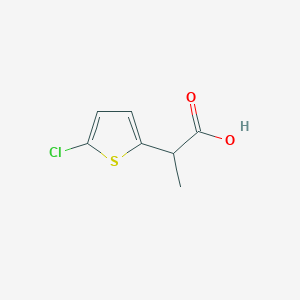



![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)
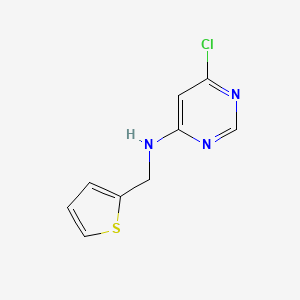
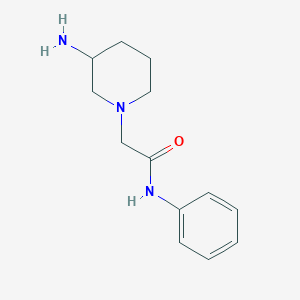
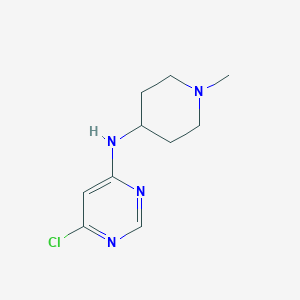
![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)
